rac Naproxen-d3
Description
Overview of Deuterated Pharmaceutical Analogs in Academic Inquiry
Deuterated pharmaceutical analogs are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612). wikipedia.org This isotopic substitution does not alter the fundamental chemical structure or the shape of the molecule but does change its mass. wikipedia.org This seemingly minor modification can have profound effects on the molecule's physicochemical properties and its interactions within biological systems, making these analogs exceptional tools for a variety of research applications. resolvemass.ca
In academic research, deuterated compounds are instrumental in several key areas:
Mechanistic Elucidation: The study of kinetic isotope effects (KIEs) is a cornerstone of mechanistic chemistry. wikipedia.org By comparing the reaction rates of a deuterated compound to its non-deuterated counterpart, researchers can gain insights into the rate-determining steps of a chemical reaction. libretexts.org A significant difference in reaction rates, known as a primary KIE, often indicates that the bond to the isotope is being broken in the slowest step of the reaction. libretexts.orgprinceton.edu
Metabolic Probing: Deuterium labeling is extensively used to trace the metabolic fate of drug molecules. acs.org By introducing deuterium at specific sites, researchers can follow the biotransformation of a compound, identify metabolites, and understand the enzymatic pathways involved in its breakdown. nih.gov This information is crucial for understanding a drug's pharmacokinetic profile.
Analytical Standards: Deuterated compounds serve as ideal internal standards in quantitative mass spectrometry (MS) analysis. scioninstruments.comudspub.com Since they have nearly identical chemical properties to the analyte of interest but a different mass-to-charge ratio, they can be used to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. cerilliant.com
The utility of deuterated analogs continues to expand as new analytical techniques and research questions emerge, solidifying their role as indispensable probes in chemical and biomedical sciences.
Rationale for Deuterium Labeling in Naproxen (B1676952) Derivatives
Naproxen, a propionic acid derivative, is a well-characterized NSAID. nih.gov The rationale for introducing deuterium into the naproxen structure, specifically creating rac Naproxen-d3, is multifaceted and rooted in the desire to create a superior analytical tool. lgcstandards.comsynzeal.com In this compound, the three hydrogen atoms on the methyl group of the propanoic acid side chain are replaced with deuterium. synzeal.com
The primary reasons for this specific labeling include:
Enhanced Metabolic Stability for Analytical Applications: The methyl group of naproxen is a potential site for metabolic oxidation. By replacing the hydrogens with the heavier deuterium isotope, the C-D bond becomes stronger than the C-H bond. libretexts.org This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov This enhanced stability is particularly advantageous when using this compound as an internal standard in metabolic studies, as it is less prone to degradation during the analytical process. nih.gov
Creation of a Reliable Internal Standard: For quantitative analysis of naproxen in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is crucial for accuracy. cerilliant.com this compound serves this purpose perfectly. It co-elutes with unlabeled naproxen during chromatography but is easily distinguished by its higher mass in the mass spectrometer. scioninstruments.com This allows for precise quantification by correcting for any loss of analyte during sample extraction and for variations in ionization efficiency. scioninstruments.com
| Property | rac Naproxen | This compound |
| Molecular Formula | C₁₄H₁₄O₃ | C₁₄H₁₁D₃O₃ |
| Molecular Weight | ~230.26 g/mol | ~233.28 g/mol |
| Isotopic Label | None | Deuterium (d3) on the methyl group |
| Primary Use in Research | Reference compound | Internal standard for mass spectrometry |
Significance of Racemic Compounds in Analytical and Mechanistic Studies
Naproxen possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Naproxen and (R)-Naproxen. A mixture containing equal amounts of both enantiomers is called a racemic mixture or racemate. nih.gov While the (S)-enantiomer is responsible for the therapeutic effects of naproxen, the study of the racemic mixture (rac-Naproxen) and its deuterated analog (rac-Naproxen-d3) holds significant value in analytical and mechanistic research. nih.gov
The significance of using racemic compounds in these studies includes:
Investigating Stereoselective Metabolism: The enzymes responsible for drug metabolism are themselves chiral and can interact differently with each enantiomer of a chiral drug. tandfonline.com This can lead to stereoselective metabolism, where one enantiomer is metabolized at a different rate than the other. news-medical.net Studying the metabolism of racemic naproxen can reveal these differences, providing a more complete picture of its pharmacokinetic behavior. frontiersin.org In early drug discovery, screening racemates can be a pragmatic approach when enantiomerically pure compounds are not yet available. acs.orgacs.org
Understanding Chiral Inversion: Some drugs can undergo chiral inversion in the body, where one enantiomer is converted into the other. acs.org Investigating racemic mixtures is essential to determine if and to what extent this process occurs.
Developing Stereospecific Analytical Methods: The use of racemic standards is fundamental for the development and validation of analytical methods capable of separating and quantifying individual enantiomers. nih.gov Techniques like chiral chromatography rely on such standards to ensure the method can accurately distinguish between the (S) and (R) forms.
The study of racemic compounds provides a more comprehensive understanding of the disposition of chiral drugs in biological systems, which is often more complex than studying a single enantiomer in isolation. tandfonline.com
Contextualizing this compound as a Research Tool
In the context of modern chemical research, this compound is primarily valued as a high-fidelity analytical tool. lgcstandards.comsynzeal.commedchemexpress.com Its deuteration at a metabolically relevant position, combined with its racemic nature, makes it a versatile standard for a range of sophisticated analytical investigations.
Key applications of this compound as a research tool include:
Internal Standard for Bioanalysis: This is the most common application. When researchers need to measure the concentration of naproxen in complex biological samples like plasma or urine, this compound is added at a known concentration at the beginning of the sample preparation process. cerilliant.comsigmaaldrich.com Because it behaves almost identically to unlabeled naproxen during extraction, chromatography, and ionization, the ratio of the MS signal of the analyte to the internal standard can be used to calculate the precise concentration of naproxen, correcting for experimental variability. scioninstruments.com
Metabolite Identification Studies: By administering rac-Naproxen to an in vitro or in vivo system and using this compound as an internal standard, researchers can confidently identify and quantify the various metabolites of naproxen. The stable isotope label helps to distinguish true metabolites from background noise in the complex mass spectra obtained from biological samples.
Pharmacokinetic and Drug-Drug Interaction Studies: Accurate measurement of drug concentrations over time is the foundation of pharmacokinetics. This compound enables the robust quantification required for these studies, including those designed to investigate how co-administered drugs might affect the metabolism and clearance of naproxen. news-medical.net
In essence, this compound serves as a critical enabler of high-quality, reproducible research into the chemical and biological properties of naproxen. Its synthesis and application represent a standard practice in modern drug metabolism and pharmacokinetic (DMPK) studies, underscoring the importance of stable isotope labeling in advancing our understanding of pharmaceutical compounds. nih.gov
Properties
Molecular Formula |
C₁₄H₁₁D₃O₃ |
|---|---|
Molecular Weight |
233.28 |
Synonyms |
(RS)-Naproxen-d3; (+/-)-2-(6-Methoxy-2-naphthalenyl)propionic Acid-d3; (+/-)-2-(6-Methoxy-2-naphthyl)propionic Acid-d3; (+/-)-6-Methoxy-α-(methyl-d3)_x000B_-2-naphthaleneacetic Acid; (+/-)-Naproxen-d3; 2-(6-Methoxy-2-naphthyl)propanoic Acid-d3; dl-Naproxen |
Origin of Product |
United States |
Ii. Synthetic Strategies and Isotopic Incorporation for Rac Naproxen D3
Precursor Chemistry and Stereochemical Considerations in rac Naproxen (B1676952) Synthesis
The synthesis of racemic naproxen typically begins with precursors that can be elaborated to form the final 2-(6-methoxynaphthalen-2-yl)propanoic acid structure. sigmaaldrich.com A common starting material is 2-bromo-6-methoxynaphthalene (B28277). google.com One synthetic approach involves a Heck coupling reaction between 2-bromo-6-methoxynaphthalene and crotonamide, catalyzed by a palladium complex, to yield 3-(6-methoxynaphthyl-2-)-crotonamide. This intermediate then undergoes a Hoffman degradation to produce 2-(6-methoxynaphthyl-2-)-propionaldehyde, which is subsequently oxidized to racemic naproxen. google.com This method avoids the need for highly reactive Grignard reagents and stringent anhydrous conditions. google.com
Another strategy utilizes the hydroformylation of 2-vinyl-6-methoxynaphthalene to produce the corresponding rac-α-arylpropionaldehyde, a direct precursor to rac-naproxen. rhhz.net This branched-selective hydroformylation can be achieved using water-soluble rhodium-PNP catalysts, followed by oxidation to the carboxylic acid. rhhz.net
A key stereochemical feature of naproxen is the chiral center at the alpha-position of the propionic acid side chain. nih.govnih.gov While the pharmacologically active form is the (S)-enantiomer, the synthesis of rac-Naproxen-d3 produces an equal mixture of both (R)- and (S)-enantiomers. glpbio.comnih.gov The introduction of the α-methyl group is a critical step, and its presence is crucial for the compound's inhibitory activity on cyclooxygenase (COX) enzymes. nih.gov
Methodologies for Deuterium (B1214612) Introduction at Specific Positions (e.g., Methoxy-d3, α-methyl-d3)
The strategic incorporation of deuterium into the naproxen structure can be achieved at various positions, most commonly on the methoxy (B1213986) group (methoxy-d3) or the α-methyl group (α-methyl-d3). cenmed.comcaymanchem.com
Directed deuteration often involves the use of deuterated reagents at specific steps in the synthesis. For the preparation of rac-Naproxen-d3 with deuterium on the α-methyl group, a common precursor is iodomethane-d3. chemsrc.com This deuterated reagent can be used in the final steps of a synthetic sequence to introduce the trideuteromethyl group. The formal name for this isotopologue is 6-methoxy-α-(methyl-d3)-2-naphthaleneacetic acid. caymanchem.com
For labeling the methoxy group, a precursor such as desmethyl naproxen (6-hydroxy-2-naphthaleneacetic acid) can be reacted with a deuterated methylating agent.
Isotopic exchange reactions offer an alternative route for deuterium incorporation. Palladium-catalyzed C-H deuteration has emerged as a powerful tool for late-stage isotopic labeling of arenes. nih.govacs.org This method can introduce deuterium atoms onto the naphthalene (B1677914) ring of naproxen methyl ester with high efficiency. nih.govacs.org The reaction often utilizes D2O as the deuterium source and can be performed under relatively mild conditions. researchgate.netuni-freiburg.de It has been shown that both the aromatic core and the α-keto position can undergo deuteration through this method. nih.gov
Advanced Synthetic Approaches for Optically Pure Deuterated Enantiomers (e.g., (S)-Naproxen-d3)
While this article focuses on racemic Naproxen-d3, it is pertinent to mention the strategies employed for the synthesis of optically pure deuterated enantiomers, such as (S)-Naproxen-d3. These methods often rely on enzymatic resolution or asymmetric synthesis.
Enzymatic kinetic resolution of a racemic naproxen ester, using lipases such as those from Candida rugosa, can selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)- or (R)-form. nih.govmdpi.com For instance, the stereoselective hydrolysis of racemic (R,S)-ethoxyethyl-[2-(6-methoxy-2-naphtyl)]propionate can yield (S)-(+)-Naproxen. nih.gov Protein engineering of esterases has also been employed to enhance the enantioselectivity for producing (S)-2-arylpropionic acids. nih.gov
Asymmetric hydrogenation of a prochiral precursor, 2-(6-methoxy-2-naphthyl)propenoic acid, using a chiral ruthenium-BINAP catalyst, can directly produce (S)-Naproxen with high enantiomeric excess. researchgate.net These advanced methods can be adapted to use deuterated starting materials to produce enantiomerically pure deuterated naproxen.
Spectroscopic and Chromatographic Methods for Deuterium Content and Positional Purity Determination
The verification of deuterium incorporation and its precise location within the molecule is critical. This is achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the position and extent of deuterium incorporation. In ¹H NMR spectroscopy, the disappearance or reduction in the intensity of a proton signal indicates that it has been replaced by a deuterium atom. For example, in rac-Naproxen-d3 labeled at the α-methyl position, the characteristic singlet or doublet for the methyl protons would be absent or significantly diminished.
²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium atoms, providing definitive proof of their presence and chemical environment. The chemical shifts in the ²H NMR spectrum correspond to the positions of deuteration.
The purity of deuterated forms is often reported as a percentage of deuterated species (e.g., d1-d3), indicating the distribution of molecules with one, two, or three deuterium atoms. caymanchem.com
Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of isotopically labeled compounds, serving as the definitive method for confirming the isotopic enrichment and purity of synthesized rac Naproxen-d3. The precision of MS is critical, as the reliability of this compound as an internal standard in quantitative assays depends directly on a high and accurately determined degree of deuterium incorporation. veeprho.comresearchgate.netcaymanchem.com
The evaluation of isotopic enrichment is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with a high-resolution mass spectrometer (HR-MS) such as a Time-of-Flight (TOF) analyzer. rsc.orgalmacgroup.com This approach provides a high degree of mass accuracy, allowing for clear resolution between the unlabeled compound and its deuterated isotopologues. almacgroup.com
The general workflow for determining isotopic enrichment by LC-MS involves several key steps:
A solution of the this compound standard is injected into the LC-MS system.
The liquid chromatography component separates the analyte of interest from any non-isobaric impurities. almacgroup.com
The mass spectrometer acquires full-scan mass spectra of the compound as it elutes from the chromatography column.
Specialized software is used to analyze the resulting mass spectrum by extracting the ion chromatograms (EICs) corresponding to the molecular ions of each isotopic species (e.g., d0, d1, d2, d3). almacgroup.com
The area under the curve for each EIC peak is integrated, and the isotopic enrichment is calculated based on the relative abundance of the desired d3 isotopologue compared to the others. rsc.orgalmacgroup.com
Research and commercial data demonstrate the utility of this technique. For instance, certificates of analysis for commercially available Naproxen-d3 standards explicitly report isotopic purity as determined by mass spectrometry. These analyses confirm the successful incorporation of deuterium and quantify the residual presence of the unlabeled (d0) species. lgcstandards.com A study outlining a strategy for evaluating deuterated compounds using LC-ESI-HR-MS confirmed the ability to precisely calculate isotopic purity for various substances, underscoring the robustness of the methodology. rsc.org
Research Findings: Isotopic Purity of Labeled Compounds by MS
The following table presents data from a certificate of analysis for a specific lot of Naproxen-d3, where mass spectrometry was used to determine the isotopic distribution.
| Parameter | Result | Method |
| Isotopic Purity | 99.6% | Mass Spectrometry |
| d0 Impurity | 0.32% | Mass Spectrometry |
| Data sourced from a Certificate of Analysis for Naproxen-d3 (6-(Methoxy-d3)-α-methyl-2-naphthaleneacetic Acid). lgcstandards.com |
General Strategy for Isotopic Enrichment Analysis
The table below outlines the common procedural steps and expected outcomes when using high-resolution mass spectrometry for the validation of isotopically labeled compounds like this compound.
| Step | Description | Purpose |
| 1. Sample Analysis | The sample is dissolved and analyzed using an optimized UHPLC/MS method. | To separate the target compound from potential impurities. almacgroup.com |
| 2. Spectral Acquisition | A full-scan, high-resolution mass spectrum is acquired. | To obtain accurate mass data for all isotopic species present. |
| 3. Isotope Extraction | Extracted Ion Chromatograms (EICs) are generated for each resolved isotope (e.g., M, M+1, M+2, M+3). | To isolate the signal for each specific isotopologue. almacgroup.com |
| 4. Peak Integration | The peak area for each EIC is integrated. | To quantify the relative amount of each isotopic species. almacgroup.com |
| 5. Purity Calculation | The percentage of each isotopologue is calculated from the integrated peak areas to determine overall isotopic enrichment. | To confirm that the level of deuterium labeling meets the required specifications (e.g., >99%). rsc.orglgcstandards.com |
| This table synthesizes methodologies described in analytical research for the determination of isotopic purity. rsc.orgalmacgroup.com |
Iii. Applications of Rac Naproxen D3 in Quantitative Analytical Chemistry
Fundamental Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. researchgate.net This labeled compound, or internal standard, should behave identically to the target analyte during sample preparation, extraction, and chromatographic separation. researchgate.net By measuring the ratio of the unlabeled analyte to the labeled internal standard in the mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy. nih.gov
In both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), rac Naproxen-d3 is employed as an internal standard for the quantification of Naproxen (B1676952). researchgate.netnih.gov The principle lies in the fact that this compound and Naproxen co-elute during the chromatographic separation, meaning they exit the chromatography column and enter the mass spectrometer at the same time. texilajournal.com However, due to the three deuterium (B1214612) atoms, this compound has a higher mass than Naproxen. The mass spectrometer can differentiate between the two compounds based on this mass difference, allowing for the precise measurement of the peak area ratio of the analyte to the internal standard. nih.gov
For instance, in LC-MS/MS analysis, specific mass transitions are monitored for both Naproxen and Naproxen-d3. A study on the simultaneous determination of esomeprazole (B1671258) and naproxen in human plasma used the transition m/z 229.12 → 169.05 for naproxen. nih.gov The corresponding transition for this compound would be shifted by 3 mass units. This high specificity significantly reduces the chances of interference from other compounds in the sample matrix. nih.gov
The primary advantage of using this compound as an internal standard is its ability to compensate for variations and errors that can occur during sample analysis, especially in complex matrices like plasma, whole blood, wastewater, and animal tissues. texilajournal.comacs.orgnih.gov These matrices contain numerous components that can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can either suppress or enhance the analyte signal in the mass spectrometer. texilajournal.com
Because this compound is chemically and physically almost identical to Naproxen, it is affected by the matrix in the same way. researchgate.net Any loss of analyte during sample preparation steps like protein precipitation or solid-phase extraction (SPE) will be mirrored by a proportional loss of the internal standard. mdpi.com Similarly, any suppression or enhancement of the ionization process in the mass spectrometer will affect both compounds equally. texilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out, leading to highly accurate and reproducible quantitative results. nih.govresearchgate.net
Research on the enantioselective analysis of naproxen in wastewater demonstrated that the use of racemic D3-naproxen was essential for accurate quantification and determination of the enantiomeric fraction. researchgate.net Another study analyzing pharmaceuticals in various water matrices reported robust results with matrix spike recoveries for all compounds, including those quantified using deuterated standards, falling within a narrow and acceptable range across different water types. acs.org
Development and Validation of Quantitative Analytical Methods
The development of a robust and reliable quantitative method using a deuterated standard like this compound involves a systematic process of assay design, optimization, and rigorous validation to ensure it meets the stringent requirements for accuracy, precision, and specificity. ijpsjournal.comiosrphr.org
The design of an assay using this compound begins with the selection of appropriate chromatographic and mass spectrometric conditions. In LC-MS/MS, this includes choosing a suitable column, mobile phase composition, and gradient to achieve good separation of Naproxen from other matrix components. nih.govresearchgate.net The mass spectrometer parameters, such as ionization mode (positive or negative electrospray ionization - ESI), and collision energies for tandem mass spectrometry (MS/MS), are optimized to obtain the most sensitive and specific signals for both Naproxen and this compound. nih.govnih.gov
Sample preparation is another critical aspect. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often optimized to efficiently extract Naproxen and this compound from the sample matrix while removing interfering substances. mdpi.com For example, a method for analyzing non-steroidal anti-inflammatory drugs (NSAIDs) in milk involved extraction with acetonitrile (B52724) followed by a clean-up step using an amino cartridge. nih.gov The concentration of the internal standard, this compound, added to the samples is also carefully chosen to be within the linear range of the assay. nih.gov
Method validation is performed according to internationally recognized guidelines to demonstrate the reliability of the assay. ijpsjournal.com Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A high correlation coefficient (typically r² ≥ 0.99) indicates good linearity. iosrphr.orgresearchgate.net For example, a validated LC-MS/MS method for Naproxen in human plasma demonstrated linearity over a concentration range of 0.100 to 50.0 µg/mL with r² ≥ 0.998. researchgate.net
Sensitivity: This is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. impactfactor.org An LC-MS/MS method for esomeprazole and naproxen in human plasma achieved an LLOQ of 0.50 ng/mL for naproxen. nih.gov
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MS/MS with specific precursor-to-product ion transitions for both Naproxen and this compound ensures high specificity. nih.govnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). mdpi.com A GC-MS method for naproxen in human plasma reported intra- and inter-day precision values of less than 5.14% and accuracy (relative error) better than 4.67%. nih.gov
Recovery: The efficiency of the extraction process is evaluated by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. A method for quantifying naproxen in human plasma reported a recovery of 80.63%. bioline.org.br
The following table summarizes validation parameters from a representative study using an LC-MS/MS method for Naproxen quantification.
| Validation Parameter | Result | Reference |
| Linearity Range | 0.50 - 150.08 ng/mL | nih.gov |
| Correlation Coefficient (r²) | > 0.99 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | nih.gov |
| Intra-batch Precision (%CV) | ≤ 9.4% | researchgate.net |
| Inter-batch Precision (%CV) | ≤ 9.4% | researchgate.net |
| Accuracy | 94.4% - 103.1% | researchgate.net |
Matrix-Specific Analytical Considerations in Research
The choice and optimization of analytical methods using this compound are highly dependent on the sample matrix being investigated. Different matrices present unique challenges that must be addressed to ensure accurate quantification.
In environmental analysis , such as the determination of Naproxen in wastewater, the complexity of the matrix requires extensive sample cleanup. researchgate.netscielo.org.za Solid-phase extraction is a common technique used to pre-concentrate the analyte and remove interfering substances. scielo.org.za For instance, a method for analyzing pharmaceuticals in water used SPE and reported method reporting limits between 0.25 and 1.0 ng/L. acs.org The presence of various other contaminants in wastewater can lead to significant matrix effects, making the use of an isotope-labeled internal standard like this compound crucial for obtaining reliable data. researchgate.net
In the analysis of biological fluids like human plasma or serum, the primary challenge is the high protein content. mdpi.comnih.gov Protein precipitation is a common first step in sample preparation, often achieved by adding a solvent like acetonitrile. researchgate.net This is followed by further cleanup steps if necessary. A study determining Naproxen in human plasma used a simple protein precipitation step, which, combined with the use of an internal standard, yielded high absolute recovery and precision. researchgate.net Another study on NSAIDs in human serum utilized a GC-MS method after liquid-liquid extraction and derivatization, achieving LOQs ranging from 6 to 414 ng/mL for various compounds. mdpi.com
The analysis of animal tissues , such as muscle or milk, also requires specific considerations. nih.govnih.gov These matrices can be fatty and contain a wide variety of endogenous compounds. Extraction methods must be robust enough to efficiently isolate the analyte and internal standard. A multi-residue LC-MS/MS method for 21 NSAIDs in animal milk and muscle employed a dispersive solid-phase extraction (dSPE) with C18 sorbent for cleanup. nih.gov The validation of this method demonstrated good recovery (85.0% to 109% for muscle) and precision, proving its suitability for confirmatory purposes. nih.govresearchgate.net
The following table provides examples of matrices in which Naproxen has been quantified using this compound or other internal standards, along with key analytical parameters.
| Matrix | Analytical Method | Sample Preparation | LLOQ / MDL | Reference |
| Wastewater | GC-MS/MS | Solid-Phase Extraction, Derivatization | 0.2-3.3 ng/L (MDL) | researchgate.net |
| Drinking Water | LC/MS/MS | Solid-Phase Extraction | 0.25-1.0 ng/L (MRL) | acs.org |
| Human Plasma | LC-MS/MS | Protein Precipitation | 0.100 µg/mL (LLOQ) | researchgate.net |
| Human Plasma | GC-MS | Liquid-Liquid Extraction, Derivatization | 0.10 µg/mL | nih.gov |
| Animal Milk | LC-MS/MS | Acetonitrile Extraction, dSPE | < MRL | nih.gov |
| Animal Muscle | LC-MS/MS | Acetonitrile Extraction, dSPE | < MRL | nih.gov |
MDL: Method Detection Limit; MRL: Method Reporting Limit; LLOQ: Lower Limit of Quantification
Sample Preparation Techniques for Various Research Matrices (e.g., In Vitro Biological Fluids, Environmental Water)
The accurate quantification of analytes like naproxen in diverse matrices such as biological fluids and environmental water necessitates robust sample preparation techniques to remove interfering substances and concentrate the target analyte. rac-Naproxen-d3 is introduced at the beginning of this process to correct for any analyte loss that may occur during these steps.
In Vitro Biological Fluids (e.g., Plasma, Serum, Urine):
For biological fluids, common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.com
Protein Precipitation: This is a straightforward method where a solvent, such as acetonitrile, is added to the plasma or serum sample to precipitate proteins. ijpsjournal.com After centrifugation, the supernatant containing the analyte and the internal standard is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous biological fluid into an immiscible organic solvent. nih.govoup.com For naproxen, a common procedure involves acidifying the plasma sample and then extracting it with a solvent mixture like ethyl acetate (B1210297) and hexane. oup.com The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for injection into the analytical instrument. oup.com LLE is often favored for its simplicity and low cost. bioline.org.br
Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction compared to protein precipitation and LLE. ijpsjournal.commdpi.com The sample, with the added rac-Naproxen-d3, is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte and internal standard are then eluted with a small volume of an appropriate solvent. mdpi.comresearchgate.net This technique is particularly useful for complex matrices and can be automated for high-throughput analysis. nih.gov
Environmental Water (e.g., Wastewater, Surface Water):
The analysis of naproxen in environmental water samples presents challenges due to the very low concentrations of the analyte and the presence of various organic and inorganic interferents. diva-portal.org
Solid-Phase Extraction (SPE): This is the most widely used technique for the pre-concentration and clean-up of NSAIDs from water samples. researchgate.netiaea.orgnih.gov Large volumes of water are passed through an SPE cartridge, which retains the naproxen and other NSAIDs. After washing, the analytes are eluted with a small volume of an organic solvent, effectively concentrating the sample. researchgate.net
Magnetic Solid-Phase Extraction (MSPE): A variation of SPE, MSPE utilizes magnetic nanoparticles as the adsorbent. This allows for rapid separation of the adsorbent from the sample matrix using an external magnetic field, simplifying the extraction process. iaea.org
The following table summarizes common sample preparation techniques for different matrices:
| Matrix | Sample Preparation Technique | Key Steps & Considerations |
| Plasma/Serum | Protein Precipitation | Addition of organic solvent (e.g., acetonitrile) to precipitate proteins. ijpsjournal.com |
| Liquid-Liquid Extraction (LLE) | Acidification of the sample followed by extraction with an immiscible organic solvent. nih.govoup.com | |
| Solid-Phase Extraction (SPE) | Loading the sample onto a cartridge, washing away interferences, and eluting the analyte. ijpsjournal.commdpi.com | |
| Urine | Dilution and Direct Injection | For simpler analyses, urine samples can sometimes be diluted and directly injected. |
| Solid-Phase Extraction (SPE) | Often used to remove salts and other interferences before analysis. researchgate.net | |
| Wastewater | Solid-Phase Extraction (SPE) | Pre-concentration of large sample volumes to achieve detectable analyte levels. researchgate.netiaea.org |
| Surface Water | Solid-Phase Extraction (SPE) | Similar to wastewater, used for concentration and clean-up. nih.gov |
Chromatographic Separation Techniques (e.g., UPLC, HPLC, GC) Coupled with Mass Spectrometry
Following sample preparation, chromatographic techniques are employed to separate naproxen from other compounds in the sample extract before detection by mass spectrometry. The co-elution of rac-Naproxen-d3 with naproxen allows for accurate quantification.
Ultra-High-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC): UPLC and HPLC are the most common separation techniques for the analysis of naproxen and other NSAIDs. ksu.edu.saingentaconnect.comresearchgate.net These methods typically utilize a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous component (often with an acid like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. ijpsjournal.comksu.edu.sa The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of multiple analytes in a single run. oup.com UPLC offers the advantage of faster analysis times and higher resolution compared to traditional HPLC. nih.govksu.edu.sa
Gas Chromatography (GC): GC can also be used for the analysis of naproxen, but it often requires a derivatization step to make the polar naproxen molecule more volatile. nih.govdergipark.org.trnih.gov A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the carboxylic acid group of naproxen into a less polar trimethylsilyl (B98337) ester. nih.govdergipark.org.tr While requiring an extra step, GC-MS can offer excellent sensitivity and specificity. researchgate.netdergipark.org.tr
Mass Spectrometry (MS) Detection:
Coupling these chromatographic techniques with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for quantification. bioline.org.brnih.govdiva-portal.org The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both naproxen and rac-Naproxen-d3. For naproxen, a common transition is the fragmentation of the deprotonated molecule [M-H]⁻. nih.govoup.com The use of rac-Naproxen-d3 as an internal standard is crucial for correcting variations in the MS signal due to matrix effects or instrument fluctuations. researchgate.net
The table below outlines typical chromatographic conditions for naproxen analysis:
| Technique | Column Type | Mobile Phase/Carrier Gas | Derivatization | Key Findings |
| UPLC-MS/MS | Reversed-phase (e.g., C18) ksu.edu.sa | Acetonitrile/water with formic or acetic acid ksu.edu.saoup.com | Not required | High sensitivity and rapid analysis times, suitable for multi-residue methods. nih.goviaea.org |
| HPLC-MS/MS | Reversed-phase (e.g., C18) ijpsjournal.comresearchgate.net | Acetonitrile/water with ammonium (B1175870) acetate or formic acid ijpsjournal.combioline.org.br | Not required | A robust and widely used method for quantifying naproxen in various matrices. ijpsjournal.comoup.combioline.org.br |
| GC-MS | Capillary column (e.g., 5% phenyl) dergipark.org.tr | Helium | Required (e.g., silylation with MSTFA) nih.govdergipark.org.tr | Provides high resolution and sensitivity, but requires an additional derivatization step. nih.govdergipark.org.tr |
Multi-Analyte Quantification Methodologies Utilizing Deuterated NSAID Internal Standards
The use of rac-Naproxen-d3 is not limited to the quantification of naproxen alone. It is frequently incorporated into multi-residue methods for the simultaneous determination of a wide range of NSAIDs and other pharmaceuticals in a single analytical run. nih.goviaea.orgoup.comscielo.brnih.gov
In such methodologies, a suite of deuterated internal standards, including rac-Naproxen-d3, rac-Ibuprofen-d3, and Diclofenac-d4, are used. uva.essludgenews.org Each deuterated standard is paired with its corresponding non-deuterated analyte to ensure the most accurate quantification. mla.com.auashdin.com However, in cases where a deuterated analog is not available for every analyte, a structurally similar deuterated standard can be used, although this may introduce a small degree of variability.
The development of these multi-analyte methods is crucial for environmental monitoring and clinical toxicology, where the presence of multiple drug residues is common. oup.comscielo.br UPLC-MS/MS is the preferred platform for these analyses due to its ability to separate and detect a large number of compounds with high sensitivity and selectivity in a short amount of time. nih.govresearchgate.net The use of a panel of deuterated internal standards, including rac-Naproxen-d3, is essential for mitigating matrix effects and ensuring the reliability of the quantitative data generated. researchgate.netnih.gov
Research has demonstrated the successful application of these methods for the analysis of numerous NSAIDs in complex matrices like wastewater, surface water, and sewage sludge. nih.goviaea.orguva.es For instance, a UPLC-MS/MS method was developed for the simultaneous determination of ten NSAIDs in various water samples, highlighting the efficiency of using a combined analytical approach. nih.gov Similarly, methods have been validated for the simultaneous quantification of multiple NSAIDs in human serum and plasma. oup.comscielo.br
Iv. Stereochemical Investigations and Enantioselective Analysis of Naproxen Using Deuterated Analogs
Principles of Chiral Recognition and Enantioseparation in Deuterated Racemates
Chiral recognition is the process by which a chiral environment or molecule, known as a chiral selector, interacts differently with the two enantiomers of a chiral compound. nih.govmdpi.com This differential interaction is the basis for enantioseparation. The most widely accepted principle governing this phenomenon is the three-point interaction model, which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers. nih.gov These interactions can be attractive (e.g., hydrogen bonds, electrostatic interactions, π-π stacking) or repulsive (e.g., steric hindrance). mdpi.com
The formation of transient diastereomeric complexes between the enantiomers and the chiral selector is the key to separation. nih.goveijppr.com Because diastereomers have different physical and chemical properties, these complexes will have different formation energies and stabilities, leading to a separation. mdpi.com
In the context of rac-Naproxen-d3, the fundamental principles of chiral recognition are identical to those for non-deuterated Naproxen (B1676952). The chirality of Naproxen arises from its single asymmetric carbon atom, and the substitution of three hydrogen atoms with deuterium (B1214612) on the methoxy (B1213986) group does not create a new chiral center or alter the existing one. wikipedia.org Deuterium is an isotope of hydrogen with a greater mass, but this isotopic difference does not typically influence the stereochemical interactions required for enantioseparation. researchgate.net Therefore, methods developed for the chiral separation of Naproxen are directly applicable to rac-Naproxen-d3. The primary role of the deuterated analog is to serve as an ideal internal standard in quantitative mass spectrometry-based assays, as it can be chemically differentiated by the detector due to its mass difference while being chromatographically almost identical to the analyte. researchgate.net
Direct Enantioselective Chromatographic Methods for rac Naproxen-d3
Direct methods involve the separation of enantiomers without prior derivatization, typically by using a chiral stationary phase (CSP) or a chiral mobile phase additive. eijppr.comnih.gov These techniques are often preferred for their simplicity and speed.
High-Performance Liquid Chromatography (HPLC) with CSPs is the most common and powerful technique for the direct enantioseparation of chiral compounds, including Naproxen and its deuterated analogs. mdpi.com Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are widely used due to their broad applicability and high success rate for resolving a variety of racemates. eijppr.commdpi.com These CSPs can operate in different modes, including normal-phase, reversed-phase, and polar organic modes. mdpi.com
For Naproxen, several polysaccharide-based CSPs have proven effective. For instance, cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) and amylose-based phases like Lux Amylose-1 are frequently employed. mdpi.comresearchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer.
While less common for non-volatile compounds like Naproxen, Gas Chromatography (GC) on a chiral stationary phase can also be used, typically after converting the carboxylic acid to a more volatile ester derivative.
Table 1: Examples of Chiral Stationary Phases for Direct HPLC Separation of Naproxen Enantiomers
| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition | Mode | Reference |
| Lux Amylose-1 | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) | Reversed-Phase (RP) | mdpi.comnih.gov |
| Chiralcel OD-H | n-Hexane:Isopropanol:Glacial Acetic Acid (97:3:1, v/v/v) | Normal-Phase (NP) | researchgate.net |
| Kromasil Cellucoat | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:9.9:0.1, v/v/v) | Normal-Phase (NP) | researchgate.net |
| CHIRAL-AGP (α1-acid glycoprotein) | Buffered aqueous solution with organic modifier (e.g., 2-Propanol) | Reversed-Phase (RP) | chromtech.net.au |
The composition of the mobile phase is a critical factor in achieving successful enantiomeric resolution (Rs). For acidic compounds like Naproxen, the pH of the mobile phase is paramount. An acidic additive, such as acetic acid or trifluoroacetic acid (TFA), is almost always included to suppress the ionization of Naproxen's carboxyl group. mdpi.comresearchgate.net In its neutral form, the analyte interacts more effectively and consistently with the CSP, resulting in sharper peaks and improved separation.
The type and concentration of the organic modifier (e.g., isopropanol, ethanol (B145695), methanol, acetonitrile) also play a crucial role. mdpi.com The modifier competes with the analytes for interactive sites on the CSP, thereby influencing retention times and selectivity. Optimizing the modifier concentration is a balance: increasing its strength generally decreases retention time but may also reduce the resolution. In some cases, switching the organic modifier (e.g., from ethanol to methanol) can lead to higher resolution and lower column backpressure. mdpi.comnih.gov Temperature is another parameter that can be adjusted to fine-tune the separation. mdpi.com
Table 2: General Effects of Mobile Phase Parameters on Naproxen Enantioseparation
| Parameter | Change | Effect on Retention Time | Effect on Resolution (Rs) |
| Organic Modifier % | Increase | Decrease | Often Decreases |
| Acidic Additive Conc. | Increase | Variable | Often Improves (better peak shape) |
| Flow Rate | Increase | Decrease | Often Decreases |
| Temperature | Increase | Decrease | Variable (can increase or decrease) |
Indirect Enantioselective Analysis via Diastereomer Formation
Indirect methods provide an alternative strategy for chiral separation. This approach involves reacting the racemic mixture (e.g., rac-Naproxen-d3) with a single, pure enantiomer of a chiral derivatizing agent. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral (achiral) chromatographic techniques, such as reversed-phase HPLC on a C18 column. researchgate.netrsc.org
The carboxylic acid group of Naproxen is the functional handle for derivatization. It can be reacted with a chiral amine to form diastereomeric amides or with a chiral alcohol to form diastereomeric esters. psu.edunih.gov The reaction typically requires an activating agent, such as a carbodiimide (B86325) (e.g., DCC) or reagents like 2,2'-dipyridyl disulfide and triphenylphosphine, to facilitate the formation of the new bond under mild conditions. psu.eduresearchgate.net
A variety of chiral derivatizing agents are available. For the analysis of Naproxen, chiral amines like (R)-1-phenylethylamine are commonly used. researchgate.net Conversely, (S)-Naproxen itself, in an activated form like (S)-Naproxen chloride or isocyanate, can be used as a chiral derivatizing agent to resolve racemic amines or alcohols. akjournals.comnih.gov
Table 3: Examples of Chiral Derivatizing Agents (CDAs) for Indirect Analysis of Profens
| Chiral Derivatizing Agent | Analyte Functional Group | Resulting Adduct | Typical Activating Agent | Reference |
| (R)-1-Phenylethylamine | Carboxylic Acid | Diastereomeric Amides | Carbodiimides | researchgate.net |
| (S)-(+)-2-Octanol | Carboxylic Acid | Diastereomeric Esters | Acid Catalyst/DCC | nih.gov |
| D-(+)-DBD-APy | Carboxylic Acid | Diastereomeric Amides | DPDS** / Triphenylphosphine | psu.edu |
| (S)-Naproxen Isocyanate | Primary/Secondary Amine | Diastereomeric Ureas | N/A (Direct reaction) | nih.gov |
| (+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,l,3-benzoxadiazole | ||||
| ** 2,2'-dipyridyl disulfide |
Once the diastereomers are formed, they are readily separated on common achiral stationary phases, most often a C18 column in reversed-phase HPLC. rsc.org The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgjetir.org Gradient elution is often employed to achieve optimal separation of the diastereomeric pair and separate them from any unreacted starting materials or byproducts. researchgate.net
Detection of the separated diastereomers is commonly performed using UV-Vis spectrophotometry, as the naphthalene (B1677914) moiety in Naproxen is a strong chromophore. rsc.org For analyses involving rac-Naproxen-d3 as an internal standard, detection by tandem mass spectrometry (GC-MS/MS or LC-MS/MS) is essential. researchgate.net MS detection provides high sensitivity and selectivity, allowing for the simultaneous monitoring and quantification of the diastereomers of both the deuterated internal standard and the non-deuterated analyte. researchgate.net
Methodologies for Enantiomeric Purity and Enantiomeric Excess (ee) Determination
Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer in a mixture. pearson.com Its determination is crucial for the quality control of pharmaceutical formulations. The European Pharmacopoeia stipulates that the (R)-naproxen content in S-naproxen formulations should not exceed 2.5%. mdpi.com A variety of analytical techniques have been developed to quantify the enantiomers of naproxen, with chromatographic methods being the most prevalent.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely applied technique. mdpi.com Polysaccharide-based CSPs, for instance, have been used to develop validated, reversed-phase (RP-HPLC) methods for the enantiopurity control of naproxen. mdpi.com Similarly, capillary electrophoresis (CE) using chiral selectors like cyclodextrins has proven effective in separating naproxen enantiomers. nih.gov
For complex matrices or when high sensitivity and specificity are required, these separation techniques are often coupled with mass spectrometry (MS). In such Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) methods, isotope dilution is the gold standard for accurate quantification. nih.govtesisenred.net This is where rac-Naproxen-d3 plays a critical role. caymanchem.com It is added to a sample as an internal standard at the beginning of the analytical process. uva.es Since the deuterated standard is chemically identical to the analyte but has a different mass, it co-elutes with the non-labeled naproxen enantiomers but is distinguished by the mass spectrometer. This allows for the correction of any analyte loss during sample extraction, cleanup, and injection, thereby enabling highly accurate and precise determination of the concentration of each enantiomer and the subsequent calculation of enantiomeric excess. researchgate.netnih.gov
| Methodology | Principle of Separation/Detection | Role of rac-Naproxen-d3 | Key Findings/Application |
|---|---|---|---|
| Chiral HPLC-UV | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). mdpi.com | Not directly used; establishes separability. | Baseline separation of (R)- and (S)-naproxen for purity testing in pharmaceuticals. mdpi.com |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector (e.g., cyclodextrin). nih.gov | Not applicable in this specific setup. | Successful separation of naproxen enantiomers, with the R-form typically eluting before the S-form. nih.gov |
| GC-MS/MS with Chiral Derivatization | Enantiomers are converted to diastereomers which are then separated on an achiral GC column and detected by MS/MS. researchgate.net | Essential internal standard for isotope dilution. | Accurate quantification of individual enantiomers in complex matrices like wastewater. researchgate.net |
| LC-MS/MS with Chiral HPLC | Enantiomers are separated on a chiral column and detected by MS/MS. tesisenred.net | Essential internal standard for isotope dilution. | Highly sensitive and specific method for determining enantiomeric composition in environmental and biological samples. tesisenred.netuva.es |
Enantiomeric Fraction (EF) Assessment in Environmental Fate and Transformation Studies
When chiral pharmaceuticals are released into the environment, their enantiomers can undergo different degradation and transformation processes. The Enantiomeric Fraction (EF) is used to describe the composition of chiral compounds in environmental samples and is calculated as the ratio of one enantiomer's concentration to the total concentration of both enantiomers. acs.orgworktribe.com An EF of 0.5 indicates a racemic mixture, while values deviating from 0.5 signify enantioselective processes.
The assessment of EF is a powerful tool for understanding the environmental fate of naproxen. For instance, while naproxen is sold as the pure (S)-enantiomer (EF ≈ 1.0), studies have shown that its EF can decrease significantly during wastewater treatment. researchgate.net This change is often due to the enantiomeric inversion of (S)-naproxen to (R)-naproxen. researchgate.net Tracking the EF of naproxen can therefore serve as an indicator of wastewater treatment efficacy or identify discharges of untreated sewage. researchgate.net
| Sample Type | Typical Observed EF of Naproxen | Governing Process | Significance of Accurate Measurement |
|---|---|---|---|
| Wastewater Influent | ~1.0 researchgate.net | Excretion of the administered (S)-enantiomer. | Establishes baseline for assessing treatment. |
| Aerobic WWTP Effluent | 0.65 - 0.9 researchgate.netresearchgate.net | Enantiomeric inversion of (S)- to (R)-naproxen. researchgate.net | Indicates biological transformation and treatment efficiency. |
| Septic Tank Effluent | ≥0.99 rsc.org | Lack of enantiomeric inversion in anaerobic conditions. rsc.org | Allows for differentiation of pollution sources (septic vs. municipal WWTP). rsc.org |
| River Water | Variable (e.g., 0.41 - 0.77) researchgate.net | Mixing of sources, in-stream degradation, and transformation. rsc.org | Assesses overall environmental impact and persistence. |
Research into the Development of Chiral Selectors and Derivatizing Reagents Derived from Naproxen Stereoisomers
The inherent chirality and structural properties of naproxen have made its enantiomers, particularly the commercially available (S)-naproxen, valuable building blocks for the development of new tools for chiral analysis. nih.gov This research involves synthesizing novel chiral derivatizing reagents (CDRs) and chiral stationary phases (CSPs) from naproxen stereoisomers. nih.govresearchgate.netresearchgate.net
A CDR is a chiral molecule that reacts with the enantiomers of another compound (the analyte) to form diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography. researchgate.net Several CDRs have been synthesized from (S)-naproxen. For example, (S)-naproxen has been converted into reagents like (S)-2-(6-methoxynaphthalen-2-yl)propanehydrazide, which can react with chiral aldehydes and ketones to form diastereomeric hydrazones that are then separated by RP-HPLC. researchgate.net Other developments include naproxen-based reagents for resolving β-blockers and amino acids. researchgate.netrsc.org
Similarly, (S)-naproxen has been used as a chiral selector, either by immobilizing it onto a solid support to create a CSP or by using it as a chiral mobile phase additive. nih.govresearchgate.net These naproxen-based CSPs have been successfully used for the chromatographic separation of a variety of racemic compounds. nih.gov Research in this area, including the study of chiral recognition mechanisms through techniques like NMR spectroscopy, helps in the rational design of more effective chiral selectors. acs.org While this research does not typically use rac-Naproxen-d3 in the synthesis of the selectors, the fundamental understanding of naproxen's chiral recognition properties underpins all enantioselective analytical methods involving the compound, including those that rely on deuterated standards for quantification.
| Derived Reagent/Selector | Analyte Class Resolved | Method | Reference |
|---|---|---|---|
| (S)-Naproxen-benzotriazole | β-blockers (e.g., Propranolol, Atenolol) | Derivatization followed by column chromatography. | researchgate.netrsc.org |
| N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate | Amino acids (e.g., Penicillamine) | Derivatization followed by RP-HPLC. | researchgate.net |
| (S)-2-(6-methoxynaphthalen-2-yl)propanehydrazide | Chiral aldehydes and ketones | Derivatization followed by RP-HPLC. | researchgate.net |
| (S)-Naproxen based Chiral Stationary Phase (CSP) | Various racemic pharmaceuticals | Direct enantioseparation by HPLC. | nih.gov |
V. Mechanistic Studies and Isotope Effects in Biological Systems Excluding Human Clinical Data
Application of rac Naproxen-d3 in In Vitro Metabolic Studies
The strategic replacement of hydrogen with deuterium (B1214612) in drug molecules, known as deuteration, is a technique used to modify a drug's metabolic profile. informaticsjournals.co.in This approach can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. informaticsjournals.co.in
Elucidating Metabolic Pathways and Metabolite Identification in Cell Cultures or Enzyme Systems
In vitro systems, such as human liver microsomes and recombinant UDP-glucuronosyltransferases (UGTs), are instrumental in studying drug metabolism. For naproxen (B1676952), the primary metabolic pathways involve O-demethylation, mediated by cytochrome P450 enzymes CYP2C9 and CYP1A2, and subsequent glucuronidation. pharmgkb.orgscialert.net The resulting O-desmethylnaproxen can then undergo further conjugation to form acyl and phenolic glucuronides. pharmgkb.org
The use of rac-Naproxen-d3 in these in vitro systems allows researchers to trace the metabolic fate of the molecule with high precision. By using techniques like liquid chromatography-mass spectrometry (LC-MS-MS), scientists can identify and quantify the various metabolites formed. researchgate.net The distinct mass of the deuterated compound and its metabolites allows for clear differentiation from endogenous molecules and non-deuterated drug forms. eurisotop.com
Table 1: Key Enzymes and Metabolites in Naproxen Metabolism
| Enzyme Family | Specific Enzyme(s) | Primary Metabolic Reaction | Resulting Metabolite(s) |
| Cytochrome P450 | CYP2C9, CYP1A2 | O-demethylation | 6-O-desmethylnaproxen (DNAP) scialert.net |
| UDP-glucuronosyltransferases | UGT2B7 | Acyl glucuronidation | Naproxen acyl glucuronide pharmgkb.org |
| UDP-glucuronosyltransferases | Multiple isoforms | Acyl and phenolic glucuronidation | DNAP acyl glucuronide, DNAP phenolic glucuronide scialert.net |
Assessment of Metabolic Stability and Biotransformation in Non-Human or In Vitro Models
The metabolic stability of a drug is a critical factor in its development. informaticsjournals.co.in Deuteration can significantly enhance metabolic stability by slowing down metabolic processes, particularly those involving the cleavage of a C-H bond. researchgate.netinformaticsjournals.co.in This is due to the Deuterium Kinetic Isotope Effect (DKIE), where the stronger C-D bond is more resistant to enzymatic cleavage. informaticsjournals.co.in
In vitro studies using liver microsomes or other enzyme systems can quantify the rate of metabolism of rac-Naproxen-d3 compared to its non-deuterated counterpart. Slower metabolism of the deuterated form would indicate a positive DKIE, suggesting potentially improved metabolic stability and a longer biological half-life. informaticsjournals.co.in This can lead to a more desirable pharmacokinetic profile. informaticsjournals.co.in
Investigating Deuterium Isotope Effects on Enzyme Kinetics and Substrate Binding in Vitro
The substitution of hydrogen with deuterium can have a measurable impact on the rates of enzyme-catalyzed reactions. libretexts.org This kinetic isotope effect (KIE) is the ratio of the reaction rate with the lighter isotope (kH) to the rate with the heavier isotope (kD). informaticsjournals.co.in For deuterium, the KIE (kH/kD) can range from 1 (no effect) to over 50. google.com
Studies investigating the interaction of naproxen enantiomers with COX enzymes have shown that even small structural differences can affect binding. For instance, the binding of (R)-naproxen to COX-2 causes a repositioning of amino acid residues Arg-120 and Tyr-355 to accommodate the α-methyl group, which can alter the binding energy compared to (S)-naproxen. nih.gov Introducing deuterium into the naproxen molecule could further influence these interactions. While deuterium substitution may not always alter the in vitro binding affinity, it can slow the formation of primary metabolites. informaticsjournals.co.in
Tracer Applications in Chemical Biology Research for Reaction Pathway Elucidation
Stable isotope-labeled compounds like rac-Naproxen-d3 are invaluable as tracers in chemical biology to elucidate reaction mechanisms. researchgate.net By following the "labeled" molecule through a biological system, researchers can map its metabolic journey and identify the various chemical transformations it undergoes. eurisotop.com This is particularly useful for distinguishing between different potential metabolic pathways and understanding the sequence of enzymatic reactions. eurisotop.com
Methodologies for Metabolic Flux Analysis (MFA) Using Deuterated Probes
Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions within a biological system. creative-proteomics.com The use of stable isotope tracers, such as deuterated compounds, is central to MFA. eurisotop.commdpi.com When cells are supplied with a labeled substrate like rac-Naproxen-d3, the label is incorporated into downstream metabolites. By measuring the distribution of the isotope in these metabolites using techniques like mass spectrometry or NMR, researchers can calculate the flux through different metabolic pathways. eurisotop.comcreative-proteomics.com This provides a dynamic view of metabolism that cannot be obtained from simply measuring metabolite concentrations. eurisotop.com
Stereoselective Biotransformation and Chiral Inversion Mechanisms in Model Systems
Naproxen is a chiral drug, existing as (S)- and (R)-enantiomers. viamedica.pl The pharmacological activity primarily resides in the (S)-enantiomer, which is about 28 times more active in inhibiting prostaglandin (B15479496) synthesis than the (R)-enantiomer. viamedica.pl A significant metabolic process for many 2-arylpropionic acid derivatives is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer. wikipedia.org This process is enzyme-mediated and dependent on the species and substrate. wikipedia.org
In vitro studies using various model systems can investigate the stereoselective biotransformation of rac-Naproxen-d3. For example, studies with enzymatic membrane bioreactors have demonstrated the bidirectional but uneven inversion of naproxen, with a greater conversion of (R)- to (S)-naproxen. iwaponline.com Specifically, one study observed a 14% inversion of (R)- to (S)-naproxen, compared to only a 4% inversion from the (S)- to the (R)-form. iwaponline.com The use of a deuterated racemic mixture allows for the precise tracking of each enantiomer and its inversion product, providing detailed insights into the mechanisms of chiral inversion.
Vi. Quality Assurance and Reference Standards in Research
Role of rac Naproxen-d3 as a Certified Reference Material in Analytical Laboratories
This compound, a deuterium-labeled analog of Naproxen (B1676952), serves as a critical certified reference material (CRM) in analytical laboratories. lgcstandards.compharmaffiliates.com CRMs are indispensable tools for quality control, providing a benchmark for the accurate quantification of substances. iaea.orgsemanticscholar.org The primary application of this compound is as an internal standard in analytical techniques, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net
The function of an internal standard is to compensate for the variability inherent in analytical procedures, such as sample extraction, injection volume, and potential matrix effects that can suppress or enhance the instrument's response. nih.gov By adding a known quantity of this compound to every sample, calibrator, and quality control sample, analysts can normalize the response of the unlabeled analyte (Naproxen) to that of the labeled internal standard. This normalization process significantly improves the accuracy and precision of the quantitative results.
The certification of this compound as a reference material ensures its quality and reliability. This certification typically involves a comprehensive characterization of the material to confirm its identity, purity, and concentration. lgcstandards.com The Certificate of Analysis (CoA) accompanying the CRM provides essential information for the user, including the certified property values and their uncertainties. lgcstandards.com
Key Attributes of this compound as a Certified Reference Material:
| Attribute | Description | Significance in Analytical Laboratories |
| Isotopic Purity | The percentage of the compound that is appropriately labeled with deuterium (B1214612). | High isotopic purity is crucial to prevent cross-talk between the mass spectrometric signals of the analyte and the internal standard, ensuring accurate quantification. |
| Chemical Purity | The absence of impurities that could interfere with the analytical measurement. | Ensures that the measured response is solely from the internal standard, preventing analytical bias. |
| Certified Concentration | The accurately determined concentration of the solution, often with an associated uncertainty. | Allows for the precise addition of the internal standard to samples, which is fundamental for accurate quantification. |
| Homogeneity and Stability | The uniformity of the material within a batch and its resistance to degradation over time under specified storage conditions. | Guarantees that the CRM will perform consistently throughout its shelf life, providing reliable and reproducible results. |
Analytical Method Development and Validation (AMV) Support for Non-Clinical Studies
The development and validation of bioanalytical methods are critical components of non-clinical studies, providing the necessary data to understand the pharmacokinetic and toxicokinetic profiles of a new drug candidate. The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for LC-MS/MS-based bioanalytical methods. fda.goveuropa.eu
During analytical method validation, several key parameters are assessed to ensure the method is reliable, reproducible, and fit for its intended purpose. The inclusion of this compound as an internal standard is instrumental in meeting the stringent acceptance criteria for these parameters.
Typical Validation Parameters Supported by the Use of this compound:
A sensitive and high-throughput LC-MS/MS method for the simultaneous determination of Esomeprazole (B1671258) and Naproxen in human plasma demonstrated excellent performance. nih.gov While this study focused on clinical research, the validation parameters are representative of what is expected in non-clinical studies. The calibration curves for Naproxen were linear over a range of 0.50 to 150.08 ng/mL. nih.gov The intra- and inter-batch precision and accuracy were within the established criteria of regulatory guidelines. nih.gov
Another LC-MS/MS method for the quantification of Naproxen in human plasma reported a linearity range of 0.100-50.0 μg/mL with a high absolute recovery of 90.0±3.6% and high inter-day precision (CV≤9.4%). nih.gov
Below is a table representing typical validation results for a bioanalytical method for Naproxen using a deuterated internal standard, based on published data for similar assays.
| Validation Parameter | Typical Acceptance Criteria (FDA/EMA) | Representative Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.998 nih.gov |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 94.4% to 103.1% nih.gov |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.4% nih.gov |
| Recovery | Consistent, precise, and reproducible | 90.0 ± 3.6% nih.gov |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5-10 | 0.100 µg/mL nih.gov |
Compliance with Regulatory Guidelines for Analytical Quality Control (QC) in Research Compound Manufacturing
The manufacturing of research compounds, including certified reference materials like this compound, must adhere to stringent quality control processes to ensure their suitability for use in regulated studies. The production of CRMs is ideally governed by quality management systems that comply with international standards, such as ISO 17034. pacificcert.comexcedr.comaroscientific.comansi.org
ISO 17034 provides a framework for the competent and consistent operation of reference material producers. pacificcert.comansi.org It outlines the requirements for production planning, material handling, measurement procedures, and the assignment of certified values with their associated uncertainties. iasonline.org Adherence to this standard ensures that the CRM is of high quality and is accompanied by a comprehensive certificate that provides all the necessary information for its proper use. wikipedia.org
The quality control in the manufacturing of this compound ensures:
Traceability: The certified value of the reference material is metrologically traceable to a national or international standard. wikipedia.org
Consistency: Each batch of the CRM is produced under the same controlled conditions to ensure lot-to-lot consistency.
Reliability: The stability of the CRM is assessed to ensure it maintains its certified properties over its shelf life.
By using a well-characterized and certified internal standard like this compound, pharmaceutical companies and contract research organizations can ensure that their analytical methods are robust, reliable, and compliant with global regulatory expectations, thereby supporting the successful development of new medicines.
Vii. Future Research Directions and Emerging Applications of Deuterated Naproxen Analogs
Advancements in Ultra-Trace Analysis Using Deuterated Internal Standards
The quantification of pharmaceuticals at minute concentrations in complex biological and environmental matrices presents a significant analytical challenge. Deuterated internal standards, such as rac-Naproxen-d3, are indispensable tools for achieving the precision and accuracy required in ultra-trace analysis. clearsynth.com These standards, which contain stable heavy isotopes of hydrogen (deuterium, D), are chemically almost identical to their non-deuterated (protium, H) counterparts but are distinguishable by mass spectrometry (MS). clearsynth.comscioninstruments.com This property is fundamental to the isotope dilution method, a gold-standard quantification technique.
When added to a sample at a known concentration before processing, the deuterated internal standard experiences the same physical and chemical variations as the target analyte during extraction, cleanup, and instrumental analysis. scioninstruments.comlgcstandards.com This includes correcting for matrix effects, where other compounds in the sample can suppress or enhance the analyte's signal, and compensating for analyte loss during sample preparation. clearsynth.com By measuring the ratio of the MS signal of the target analyte to that of the co-eluting deuterated standard, analysts can determine the analyte's concentration with high precision and accuracy, as the ratio remains stable even if the absolute signal intensities fluctuate. scioninstruments.comcerilliant.com
Research findings have consistently demonstrated the value of rac-Naproxen-d3 in quantifying naproxen (B1676952) at ultra-trace levels (ng/L to µg/L). For instance, it has been integral to methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure naproxen in challenging matrices like sewage sludge, wastewater, and surface water. researchgate.netuthm.edu.myuva.es
Table 1: Applications of rac-Naproxen-d3 in Ultra-Trace Analysis
| Analytical Method | Matrix | Purpose of Deuterated Standard | Reported Detection Levels |
| LC-MS/MS | Sewage Sludge | Internal standard for quantification | Not specified |
| GC-MS/MS | Wastewater, Surface Water | Isotope dilution for accurate quantification and enantiomeric fraction (EF) determination | 0.2-3.3 ng/L |
| LC-MS/MS | Environmental Water | Internal standard added to passive samplers for monitoring | ~1 ng/L |
Future advancements will likely focus on developing multi-analyte methods where a suite of deuterated standards, including Naproxen-d3, allows for the simultaneous, high-throughput quantification of numerous pharmaceutical contaminants, further enhancing the efficiency of environmental and clinical monitoring.
Novel Applications in Environmental Analytical Chemistry for Pharmaceutical Contaminant Monitoring
The increasing concern over pharmaceutical pollution has driven the development of highly sensitive methods to monitor these contaminants in the environment. Rac-Naproxen-d3 plays a crucial role in these advanced analytical techniques, enabling precise tracking of naproxen, a widely detected non-steroidal anti-inflammatory drug (NSAID), in various environmental compartments. astrazeneca.comnih.gov
A significant novel application lies in the enantioselective analysis of naproxen in wastewater. researchgate.netuthm.edu.my Naproxen is a chiral drug, but its enantiomers can exhibit different environmental fates and biological activities. Research has employed racemic D3-naproxen as an internal standard in an indirect enantioseparation method. researchgate.netuthm.edu.my In this approach, the (R)- and (S)-enantiomers are derivatized into diastereomers, which can then be separated and quantified using gas chromatography-tandem mass spectrometry (GC-MS/MS). The use of racemic D3-naproxen was essential for the accurate determination of the enantiomeric fraction (EF), providing insights into the efficiency of wastewater treatment plants in removing specific enantiomers. researchgate.net
Further novel applications include the use of deuterated standards like Naproxen-d3 in passive sampling devices deployed in coastal waters. ifremer.fr These samplers accumulate contaminants over time, providing an integrated measure of pollution levels. Incorporating the internal standard directly into the sampler sorbent before deployment allows for accurate quantification of the time-weighted average concentration of naproxen in the water body. ifremer.fr Analogous innovative approaches in environmental analysis, such as using deuterated polymer standards to quantify tire tread particles, highlight the expanding utility of deuterated compounds for tracking specific pollutants. nih.govmdpi.com
Table 2: Detection of Naproxen in Environmental Water Samples
| Water Source | Country/Region | Maximum Detected Concentration (µg/L) | Analytical Technique |
| River Water | South Africa | 6.84 | HPLC-PDA |
| Wastewater Effluent | South Africa | 1.1 | HPLC-PDA |
| River Water | South Africa | 2.77 | HPLC-PDA |
| Wastewater Influent | South Africa | 20 | HPLC-PDA |
Data from studies where naproxen was a target analyte, illustrating the levels at which environmental monitoring occurs. nih.govresearchgate.netscielo.org.za
Future work is expected to expand the use of deuterated standards like rac-Naproxen-d3 for assessing the fate of pharmaceuticals in complex systems like water-sediment interfaces and for studying the formation of transformation products during water treatment processes.
Integration of Deuterated Analogs in Advanced Multi-Omics Research Methodologies
Multi-omics research, which integrates data from genomics, proteomics, metabolomics, and lipidomics, aims to provide a holistic understanding of biological systems. Within these fields, accurate quantification of biomolecules is paramount, and stable isotope-labeled internal standards, including deuterated analogs, are critical for achieving this. caymanchem.comresearchgate.netresearchgate.net
In metabolomics and lipidomics, where thousands of small molecules are measured simultaneously, deuterated standards are used to correct for instrumental variability and sample extraction efficiency. caymanchem.comnih.gov These standards, which can be a single compound or a mixture like the SPLASH™ LIPIDOMIX®, are added to samples at the beginning of the workflow. uab.eduavantiresearch.com Because they are nearly identical physically to the analytes of interest, they behave similarly during extraction and analysis, enabling precise relative or absolute quantification via mass spectrometry. caymanchem.comlipidmaps.org For example, a multi-omics study investigating endometrial cancer utilized a mix of deuterated standards to ensure the reliability of their metabolic profiling. mdpi.com
While specific studies integrating rac-Naproxen-d3 into a multi-omics workflow are not yet prominent, its application is clear. For instance, in a metabolomics study designed to investigate the systemic effects of naproxen administration, Naproxen-d3 would serve as the ideal internal standard to accurately track the parent drug's concentration across different samples and time points. This allows researchers to reliably correlate changes in endogenous metabolite profiles with the drug's pharmacokinetic behavior. The use of deuterated water (D2O) as a general metabolic label is also gaining traction, allowing researchers to measure the turnover rates of a wide array of biomolecules, including proteins and lipids, within a single experiment. researchgate.net
The integration of specific deuterated drug analogs like rac-Naproxen-d3 into these broader labeling strategies will provide a powerful tool for dissecting drug-induced metabolic perturbations and understanding mechanisms of action and toxicity on a system-wide level.
Exploration of New Stereoselective Synthesis and Separation Techniques for Deuterated Chiral Molecules
As a chiral compound, naproxen exists as two enantiomers, with the S-form possessing the desired therapeutic activity. The synthesis and separation of specific deuterated enantiomers are therefore significant areas of research. "rac-Naproxen-d3" is a racemic mixture, but methods to produce or separate its individual deuterated stereoisomers are of great interest for metabolic and pharmacological studies.
Recent advances in synthetic chemistry have yielded novel methods for the stereoselective introduction of deuterium (B1214612) into chiral molecules. nih.gov These techniques aim to create specific deuterated stereogenic centers with high efficiency and enantiopurity. For example, researchers have developed catalytic asymmetric strategies for producing enantioenriched α-deuterated pyrrolidine (B122466) derivatives and methods for the enantioselective α-deuteration of amino acids without needing external chiral sources. acs.orgnih.gov Such strategies could be adapted for the stereospecific synthesis of S-Naproxen-d3 or R-Naproxen-d3, providing pure standards for advanced research.
In parallel, new techniques for separating chiral molecules are emerging. Beyond traditional chiral chromatography, innovative approaches include:
Asymmetric Nanochannels: Artificial nanochannels modified with chiral molecules (e.g., tyrosine enantiomers) have been shown to amplify the chiral distinction of naproxen enantiomers, achieving a separation selectivity over 100-fold greater than simpler systems. acs.org
Mass Spectrometry-Based Kinetic Methods: Enantiomers can be distinguished in a mass spectrometer by forming diastereomeric complexes with a chiral reference compound and a metal ion (e.g., Cu2+). The different fragmentation rates of these complexes allow for quantification of the enantiomeric excess. jiangnan.edu.cn
Indirect Chromatographic Methods: This involves derivatizing the enantiomers with a chiral agent to form diastereomers, which are more easily separated by standard chromatography techniques like GC-MS/MS. This has been successfully applied to the enantioselective analysis of naproxen in environmental samples. researchgate.netuthm.edu.my
The development of these stereoselective synthesis and separation methods is crucial for producing and isolating chirally pure deuterated analogs like S-Naproxen-d3, which are essential for accurately studying stereospecific metabolism and drug-receptor interactions.
Computational Chemistry and Modeling of Isotope Effects on Molecular Interactions and Reactivity
Computational chemistry provides powerful "in silico" tools to predict and understand the consequences of isotopic substitution in molecules. jsps.go.jp Modeling the effects of deuteration on the properties of naproxen can offer profound insights into its metabolic stability and interactions with biological targets, complementing experimental research.
A key focus of this computational work is the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a slower rate for reactions involving the cleavage of this bond. researchgate.netresearchgate.net This effect is particularly relevant for drug metabolism mediated by enzymes like the cytochrome P450 family, which often involves C-H bond oxidation as a rate-determining step. researchgate.net
Advanced computational methods are being used to model and predict these effects:
Quantum Chemistry and Density Functional Theory (DFT): These methods can calculate the vibrational energy states of molecules and model reaction pathways. jsps.go.jpmdpi.com They allow researchers to predict the magnitude of the KIE for specific metabolic reactions, helping to identify which positions on a drug molecule are best suited for deuteration to enhance metabolic stability. jsps.go.jp
Quantum Multi-Component Molecular Theories: New theoretical frameworks are being developed that explicitly treat the quantum effects of nuclei, such as deuterium. jsps.go.jp These "deuterium quantum chemistry" approaches can more accurately model the H/D isotope effect on molecular properties and have been used to evaluate the KIE in the metabolic processes of model drugs within protein environments. jsps.go.jp
Molecular Dynamics Simulations: These simulations can model the binding of deuterated ligands like naproxen to their protein targets. By calculating the binding affinities and observing the dynamic interactions, researchers can determine if deuteration alters the drug's interaction with its receptor, which is crucial for ensuring that the modified drug retains its therapeutic efficacy.
These computational tools are enabling a more rational approach to the design of deuterated drugs, moving beyond trial-and-error. By modeling the impact of deuteration on both metabolism (reactivity) and target binding (interactions), researchers can propose new candidate molecules and build predictive pharmacokinetic estimation systems for deuterated pharmaceuticals. jsps.go.jp
Q & A
Q. Why do some studies report minimal kinetic isotope effects (KIE) for rac-Naproxen-d3, while others observe significant metabolic delays?
- Methodological Answer: Discrepancies may arise from:
- Experimental Conditions: Variations in pH, temperature, or enzyme sources (e.g., recombinant CYP2C9 vs. human liver microsomes) .
- Deuterium Position: Partial deuteration (e.g., <99 atom% D) reduces observable KIE. Verify isotopic purity via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
